molecular formula C19H27NO4S B2819462 Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1421483-88-6

Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2819462
CAS No.: 1421483-88-6
M. Wt: 365.49
InChI Key: JJRFLOQHGFKIMX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C19H27NO4S and its molecular weight is 365.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to exhibit activity against different viruses

Mode of Action

It’s worth noting that piperidine derivatives have been found to inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. The downstream effects of these reactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.

Result of Action

Based on the potential antiviral activity of similar compounds , it can be speculated that the compound might inhibit viral replication or entry into host cells.

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-3-24-19(22)9-8-18(21)20-12-10-15(11-13-20)14-25-17-6-4-16(23-2)5-7-17/h4-7,15H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRFLOQHGFKIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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